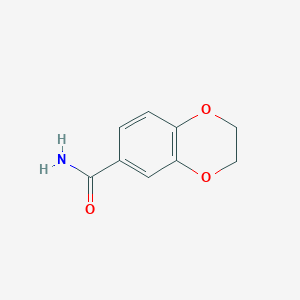

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZDULNPYDZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349748 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-62-3 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2,3-dihydro-1,4-benzodioxine-6-carboxamide Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the this compound scaffold, a core moiety in medicinal chemistry. We will dissect its diverse biological activities, delve into the structure-activity relationships that govern its potency, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

The 2,3-dihydro-1,4-benzodioxine Scaffold: A Privileged Core

The 2,3-dihydro-1,4-benzodioxine ring system is a prominent structural motif found in numerous biologically active compounds.[1] Its significance is underscored by its presence in both naturally occurring substances, such as Silybin with its potent antihepatotoxic activity, and clinically approved synthetic drugs like Doxazosin, used for treating hypertension.[2][3][4] The inherent structural rigidity and favorable physicochemical properties of this scaffold make it an excellent starting point for the design of novel therapeutic agents. Derivatives, particularly those featuring a carboxamide group at the 6-position, have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[2][3][4][5]

This guide will focus specifically on these 6-carboxamide derivatives, synthesizing current knowledge to provide a comprehensive technical overview of their therapeutic potential.

Anticancer Activity: Targeting Malignant Proliferation

Several derivatives of the 1,4-benzodioxane scaffold have shown notable potential as anticancer agents.[2][3] While research on the 6-carboxamide subset is still emerging, related structures have demonstrated significant cytotoxicity. For instance, a tetracyclic pyrido derivative of benzodioxin exhibited potent activity against P388 leukaemia cells with an IC₅₀ of 0.11 µM.[6] This highlights the scaffold's capacity to serve as a backbone for potent cytotoxic compounds. The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell cycle progression.

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Tetracyclic Pyrido-benzodioxin | P388 Leukaemia | 0.11 | [6] |

| 1,3-Benzodioxole Methyl Ester | 52 Human Tumor Cell Lines | Significant activity at 10⁻⁷ to 10⁻⁵ M | [7] |

| Substituted 1,4-Dioxane Derivative | PC-3 Prostate Cancer | Potent Cytotoxic Effects | [8][9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, P388) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cytotoxicity Screening

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity: A Novel Approach to Bacterial Inhibition

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzodioxane derivatives have shown significant promise in this area, particularly as inhibitors of the bacterial protein FtsZ.[10] FtsZ is a crucial cytoskeletal protein that forms the Z-ring at the site of cell division, making it an attractive target for new antibiotics.

A series of 1,4-benzodioxane compounds linked to a 2,6-difluorobenzamide moiety have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and even some Gram-negative strains like Escherichia coli.[10][11] Computational studies have elucidated the binding modes of these derivatives within the FtsZ protein, guiding further structure-activity relationship (SAR) studies.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Oxadiazole-Benzodioxane-Benzamide | MRSA ATCC 43300 | 0.78 - 1.56 | [11] |

| Cyano-Benzodioxane-Benzamide | MSSA ATCC 29213 | 0.78 | [11] |

| 7-Substituted Benzodioxane-Benzamide | MRSA | Promising Activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: FtsZ Inhibition

Caption: FtsZ Inhibition by Benzodioxine Derivatives.

Neuroprotective Activity: Modulating Monoamine Oxidase B (MAO-B)

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. One promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[5] A series of N-phenyl-2,3-dihydrobenzo[b][6][12]dioxine-6-carboxamide derivatives have been identified as highly potent and selective inhibitors of human MAO-B (hMAO-B).[5]

SAR studies revealed that substitutions on the N-phenyl ring are critical for activity. Notably, compound 1l , N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][6][12]dioxine-6-carboxamide, emerged as a lead candidate with an IC₅₀ value of 0.0083 µM and over 4800-fold selectivity for hMAO-B over hMAO-A.[5] This high potency and selectivity suggest a significant potential for these compounds in the management of neurodegenerative diseases.

Quantitative Data: hMAO-B Inhibition

| Compound | Substitution on N-phenyl | hMAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| 1a | Unsubstituted | 7.66 | - | [5] |

| 1l | 3,4-dichloro | 0.0083 | > 4819 | [5] |

| Rasagiline | (Positive Control) | 0.096 | - | [5] |

| Safinamide | (Positive Control) | 0.060 | - | [5] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the test compounds (carboxamide derivatives), a suitable substrate (e.g., p-tyramine), and a detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

-

Reaction Setup: In a 96-well black plate, add the MAO-B enzyme solution and the test compounds at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagent mix to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Positive controls like Rasagiline or Safinamide should be run in parallel.[5]

Signaling Pathway: Dopamine Metabolism and Neuroprotection

Caption: MAO-B Inhibition Preserves Dopamine Levels.

Synthesis and Characterization: A General Approach

The synthesis of this compound derivatives is typically achieved through a multi-step sequence, culminating in a robust amide coupling reaction.

General Synthetic Workflow

A common route starts from commercially available materials like gallic acid or 2,3-dihydrobenzo[6][12]dioxine-6-carboxylic acid.[2][3][4] The key final step involves the formation of the amide bond between the carboxylic acid (or its activated form, like an acid chloride) and a desired amine.

Caption: General Synthetic Route to Target Derivatives.

The synthesized compounds are rigorously characterized using standard analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the amide C=O and N-H stretches, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) to elucidate the chemical structure, and high-resolution mass spectrometry (ESI-MS) to confirm the molecular weight.[3][4][13]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives discussed in this guide exhibit a wide array of potent biological activities, including promising anticancer, antimicrobial, and neuroprotective properties. The demonstrated efficacy of these compounds against challenging targets like MRSA (via FtsZ inhibition) and neurodegenerative disease modulators (via highly selective MAO-B inhibition) underscores their significant therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives through further SAR studies to optimize potency, selectivity, and pharmacokinetic profiles. In-depth mechanistic studies and evaluation in preclinical in vivo models will be critical next steps in translating the clear potential of this chemical class into novel, clinically effective therapeutic agents.

References

- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. anticancer drug, dibenzodioxin, oxanthrene, tricyclic carboxamide: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzodioxane Carboxamides

This guide provides an in-depth exploration of the discovery and synthesis of novel benzodioxane carboxamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. As researchers and drug development professionals, understanding the nuances of synthesizing and characterizing these molecules is paramount. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from conceptualization to characterization.

The Benzodioxane Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,4-benzodioxane moiety is a versatile and enduring scaffold in medicinal chemistry, lauded for its structural rigidity and capacity for diverse biological interactions.[1][2][3] Its incorporation into drug design campaigns has yielded compounds with a wide array of bioactivities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][4] The addition of a carboxamide functional group provides a critical anchor for hydrogen bonding, enabling potent and specific interactions with biological targets. This combination has led to the development of promising agents targeting enzymes like monoamine oxidase B (MAO-B) for neurodegenerative diseases and the bacterial cell division protein FtsZ for novel antimicrobial therapies.[5][6][7]

The inherent value of this scaffold lies in its synthetic tractability and the potential for multi-point diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the strategic considerations and practical methodologies for harnessing the potential of this remarkable chemical entity.

Strategic Synthesis: From Conception to Compound

The synthesis of novel benzodioxane carboxamides is a multi-step process that demands careful planning and execution. The choice of starting materials and synthetic routes is dictated by the desired substitution patterns on both the benzodioxane ring and the amide moiety. A common and efficient strategy involves the preparation of a key intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which can then be coupled with a diverse library of amines.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process where the core benzodioxane carboxylic acid is prepared and subsequently coupled with various amine building blocks to generate a library of diverse carboxamides.

Caption: General workflow for the synthesis of benzodioxane carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative Benzodioxane Carboxamide

The following protocol details a representative synthesis, starting from commercially available gallic acid. This approach offers an inexpensive and readily available starting point for accessing 6-substituted 1,4-benzodioxane derivatives.[8][9]

Step 1: Esterification of Gallic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent cyclization reaction and prevents unwanted side reactions.

-

Procedure:

-

Suspend gallic acid (1.0 eq) in methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.

-

Step 2: Formation of the Benzodioxane Ring

-

Rationale: A Williamson ether synthesis-type reaction between the catechol-like moiety of the gallate ester and 1,2-dibromoethane forms the core benzodioxane ring. Potassium carbonate acts as a base to deprotonate the hydroxyl groups.

-

Procedure:

-

Dissolve methyl 3,4,5-trihydroxybenzoate (1.0 eq) in acetone.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and 1,2-dibromoethane (1.5 eq).

-

Reflux the mixture for 24-48 hours, monitoring by TLC.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to afford the 2,3-dihydro-1,4-benzodioxine intermediate.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The methyl ester is hydrolyzed back to the carboxylic acid to enable the subsequent amide coupling reaction.

-

Procedure:

-

Dissolve the benzodioxane methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

-

Step 4: Amide Coupling

-

Rationale: The carboxylic acid is activated to form a more reactive species (e.g., an acid chloride or an activated ester) which then readily reacts with the desired amine to form the final carboxamide product.

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final benzodioxane carboxamide.

-

Structural Characterization and Data Analysis

Rigorous characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

| Technique | Purpose | Expected Observations for a Representative Benzodioxane Carboxamide |

| FTIR | Functional group identification | - N-H stretch (amide): ~3300 cm⁻¹- C=O stretch (amide): ~1650 cm⁻¹- C-O-C stretch (ether): ~1250 cm⁻¹ |

| ¹H NMR | Proton environment determination | - Aromatic protons: δ 6.5-7.5 ppm- Dioxane ring protons (-OCH₂CH₂O-): δ ~4.3 ppm- Amide N-H proton: δ 8.0-9.0 ppm (broad singlet) |

| ¹³C NMR | Carbon skeleton determination | - Amide carbonyl carbon: δ ~165 ppm- Aromatic carbons: δ 110-150 ppm- Dioxane ring carbons (-OCH₂CH₂O-): δ ~64 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula determination | Provides the exact mass of the molecular ion, confirming the elemental composition. |

Mechanism of Action: A Hypothetical Signaling Pathway

To illustrate the potential therapeutic application of these compounds, let's consider a hypothetical benzodioxane carboxamide designed as a selective inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the degradation of dopamine and a target for the treatment of Parkinson's disease.[1][6][7]

Caption: Inhibition of MAO-B by a novel benzodioxane carboxamide.

This diagram illustrates how the novel benzodioxane carboxamide selectively inhibits MAO-B within presynaptic dopaminergic neurons. This inhibition prevents the degradation of dopamine, leading to increased dopamine availability in the synapse and potentially alleviating the motor symptoms associated with Parkinson's disease. Molecular docking studies can further elucidate the specific binding interactions between the inhibitor and the active site of the MAO-B enzyme.[6]

Conclusion and Future Directions

The benzodioxane carboxamide scaffold represents a highly fruitful area for drug discovery. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The true power of this scaffold lies in its tunability; subtle modifications to the substitution patterns can lead to profound changes in biological activity and selectivity. Future work should focus on exploring novel substitution patterns, expanding the diversity of the amine building blocks, and employing computational methods to guide the design of next-generation benzodioxane carboxamides with enhanced therapeutic profiles.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 9. scirp.org [scirp.org]

InChIKey for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key molecular scaffold in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and applications.

Section 1: Core Molecular Identification and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzodioxane core functionalized with a carboxamide group. This structure serves as a valuable building block in the synthesis of pharmacologically active agents. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is HZHZDULNPYDZAQ-UHFFFAOYSA-N [1].

The fundamental properties of this compound are summarized below. These identifiers are critical for unambiguous documentation in research logs, patent applications, and regulatory submissions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| InChIKey | HZHZDULNPYDZAQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₉NO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 179.17 g/mol | Sigma-Aldrich[1] |

| CAS Number | 299169-62-3 | CymitQuimica[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| SMILES | O=C(N)C1=CC(OCCO2)=C2C=C1 | Sigma-Aldrich[1] |

Section 2: Scientific Context and Rationale for Investigation

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with specific biological targets.

Derivatives of the 1,4-benzodioxane core have demonstrated a wide array of pharmacological activities, including:

-

Anticancer Activity : The scaffold is a core component of potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair that is a validated target in oncology.[4]

-

Anti-inflammatory Effects : Certain analogs bearing substituents at the 6-position have shown notable anti-inflammatory properties.[3]

-

Enzyme Inhibition : The structural framework has been successfully utilized to develop inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, relevant in the treatment of diabetes and Alzheimer's disease, respectively.[5][6]

The 6-carboxamide functional group, in particular, serves as a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, facilitating molecular recognition at a target protein's binding site. Furthermore, it provides a reactive site for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Section 3: Validated Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable and scalable pathway, beginning with the synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis Workflow Diagram

Caption: A two-part workflow for synthesizing the target compound.

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This part of the protocol is adapted from established methods for forming the benzodioxane ring system followed by oxidation.[7]

Step-by-Step Methodology:

-

Ring Closure Reaction:

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.2 equivalents).

-

Causality: The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progress.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the crude aldehyde intermediate from the previous step in an aqueous solution.

-

Slowly add a solution of potassium permanganate (KMnO₄) at an elevated temperature (e.g., 70-80°C).[7]

-

Causality: KMnO₄ is a strong oxidizing agent that efficiently converts the aldehyde to a carboxylate salt.

-

Maintain the reaction at reflux for 2-3 hours. The characteristic purple color of permanganate will dissipate as it is consumed.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the desired carboxylic acid.

-

Self-Validation: The formation of a white precipitate upon acidification confirms the successful synthesis of the water-insoluble carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

-

Part B: Amidation to Form the Final Product

-

Acyl Chloride Formation:

-

Suspend the carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 equivalents) dropwise at 0°C.

-

Causality: The chlorinating agent converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack. The evolution of gas (SO₂ or CO/CO₂) drives the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

-

Reaction with Ammonia:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

-

Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

-

Causality: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

-

Self-Validation: Formation of a precipitate (ammonium chloride byproduct and/or the product) indicates the reaction is proceeding.

-

Quench the reaction with water and extract with ethyl acetate. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Section 4: Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, as well as a singlet for the four protons of the ethylenedioxy bridge (O-CH₂-CH₂-O). Broad singlets corresponding to the -NH₂ protons of the amide group will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the dioxine ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the presence of functional groups. Expect to see N-H stretching bands for the amide (around 3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹), and C-O stretching bands for the ether linkages.[3]

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the expected value for C₉H₉NO₃.[3]

Section 5: Applications in Drug Discovery

The this compound scaffold is a launchpad for creating more complex molecules with therapeutic potential. Its utility lies in its role as a key intermediate that can be systematically modified.

Caption: Relationship between the core scaffold and potential therapeutic applications.

-

Lead Optimization for PARP1 Inhibitors: The carboxamide group is a critical pharmacophore for binding to the nicotinamide subsite of the PARP1 active site. Starting with the 5-carboxamide isomer, researchers identified potent inhibitors.[4] The 6-carboxamide isomer serves as an alternative vector for exploring new binding interactions and improving pharmacokinetic properties.

-

Synthesis of Sulfonamide Derivatives: The amine precursor to the carboxamide, 1,4-benzodioxan-6-ylamine, is a starting point for synthesizing sulfonamides with potential as α-glucosidase and acetylcholinesterase inhibitors.[5][6] The carboxamide itself can be hydrolyzed back to the carboxylic acid and then converted to other functional groups to explore diverse chemical space.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling. While a specific Safety Data Sheet (SDS) may not be universally available, data from related compounds provide a strong basis for safe practices.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8][9]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][9]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[8]

-

This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by scientific literature, to empower researchers in their drug discovery and development endeavors.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide, a Potent and Selective MAO-B Inhibitor

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide, a Potent and Selective MAO-B Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide, a novel and potent inhibitor of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. We will dissect the molecular interactions, downstream signaling consequences, and the experimental framework used to validate the therapeutic potential of this compound class, with a focus on neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Introduction: The Significance of the 2,3-dihydro-1,4-benzodioxine-6-carboxamide Scaffold

The this compound core structure has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4] Recent advancements have highlighted a particularly promising therapeutic avenue: the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B).

MAO-B is a mitochondrial outer membrane enzyme primarily located in glial cells within the central nervous system.[5] It plays a crucial role in the degradation of monoamine neurotransmitters, most notably dopamine.[2][6] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a debilitating decline in motor function.[2][7] Furthermore, the catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes significantly to oxidative stress and neuronal cell death.[4] Consequently, the inhibition of MAO-B presents a dual therapeutic benefit: it increases the synaptic availability of dopamine, thereby alleviating motor symptoms, and it reduces the production of neurotoxic ROS, offering a neuroprotective effect.[1][8]

This guide will focus on a lead compound from this class, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide (hereafter referred to as Compound 1l , as designated in seminal literature), which has been identified as a highly potent and selective MAO-B inhibitor.[9]

Core Mechanism of Action: Selective, Reversible, and Competitive Inhibition of MAO-B

The primary mechanism of action of Compound 1l is its direct inhibition of the MAO-B enzyme. Extensive in vitro studies have characterized the nature of this inhibition.

Potency and Selectivity

A series of N-phenyl-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B).[9] Compound 1l emerged as the most potent derivative, with a half-maximal inhibitory concentration (IC₅₀) of 0.0083 µM .[9]

Crucially, this potent inhibition is highly selective for MAO-B over its isoform, MAO-A. The selectivity index (SI), calculated as the ratio of IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B), was found to be greater than 4819.[9] This high selectivity is a critical feature for a therapeutic candidate, as the inhibition of MAO-A is associated with the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize dietary tyramine.[10]

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) vs. MAO-A |

| Compound 1l | hMAO-B | 0.0083 | >4819 |

| Rasagiline (Control) | hMAO-B | 0.096 | - |

| Safinamide (Control) | hMAO-B | 0.060 | - |

| Parent Compound 1a | hMAO-B | 7.66 | - |

| Data synthesized from a 2024 study in ACS Medicinal Chemistry Letters.[9] |

Kinetics and Reversibility

Kinetic studies have demonstrated that Compound 1l acts as a competitive and reversible inhibitor of hMAO-B.[9] This is a significant finding, as reversible inhibition can offer a better safety profile compared to irreversible inhibitors, which permanently deactivate the enzyme.

-

Competitive Inhibition: This indicates that Compound 1l binds to the active site of the MAO-B enzyme, directly competing with the natural substrate (e.g., dopamine). The binding affinity of a competitive inhibitor is quantified by its inhibition constant (Ki). While a specific Ki value for Compound 1l is not yet published, it can be determined experimentally using techniques such as the Cheng-Prusoff equation or by generating Lineweaver-Burk plots at varying substrate and inhibitor concentrations.

-

Reversible Inhibition: This means that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function. This is in contrast to irreversible inhibitors like selegiline and rasagiline, which form a covalent bond with the enzyme.[7][11]

The structural rationale for this potent and selective inhibition lies in the specific interactions between Compound 1l and the active site of MAO-B. Molecular docking studies suggest that the 2,3-dihydrobenzo[b][1][2]dioxine ring and the N-(3,4-dichlorophenyl) carboxamide moiety fit snugly into the hydrophobic active site cavity of MAO-B, forming key interactions with amino acid residues that are distinct from those in the MAO-A active site.[9]

Downstream Signaling and Neuroprotective Effects

The inhibition of MAO-B by Compound 1l initiates a cascade of downstream events that are therapeutically beneficial in the context of neurodegeneration.

Dopamine Sparing and Reduction of Oxidative Stress

By competitively inhibiting MAO-B, Compound 1l prevents the degradation of dopamine in the synaptic cleft. This leads to an increase in dopamine levels, which can help to compensate for the loss of dopaminergic neurons and alleviate the motor symptoms of Parkinson's disease.[2][6]

Simultaneously, the inhibition of MAO-B's catalytic activity reduces the production of hydrogen peroxide (H₂O₂), a major source of reactive oxygen species (ROS) in the brain.[4] This reduction in oxidative stress is a cornerstone of the neuroprotective effects of MAO-B inhibitors.

Caption: MAO-B Inhibition and its Primary Downstream Effects.

Modulation of Apoptotic Pathways

Oxidative stress is a key trigger for the intrinsic apoptotic pathway, which leads to programmed cell death. By reducing ROS production, MAO-B inhibitors can modulate the expression of key proteins involved in this pathway. Specifically, MAO-B inhibition has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 .[1][12] Bcl-2 resides on the outer mitochondrial membrane and prevents the release of pro-apoptotic factors like cytochrome c, thereby halting the caspase cascade and preventing cell death. Studies have suggested that MAO-B itself may act as a repressor of pro-survival genes, and its inhibition removes this repression.[1][2]

Caption: Neuroprotective Mechanism via Modulation of the Intrinsic Apoptotic Pathway.

Anti-Neuroinflammatory Activity

Neuroinflammation, characterized by the activation of microglial cells, is a key pathological feature of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-1β, which contribute to neuronal damage. Compound 1l has been shown to possess anti-neuroinflammatory properties by effectively inhibiting the release of these mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[9] This suggests a third, crucial component to its mechanism of action: the direct suppression of inflammatory processes in the brain.

Experimental Protocols for Mechanistic Validation

The characterization of Compound 1l 's mechanism of action relies on a suite of robust and validated in vitro assays. These protocols serve as self-validating systems to confirm the potency, selectivity, and functional effects of novel MAO-B inhibitors.

Protocol: Fluorometric MAO-B Inhibition Assay for IC₅₀ Determination

This protocol describes a high-throughput method to determine the inhibitory potency of a test compound against recombinant human MAO-B. The assay measures the production of H₂O₂, a byproduct of MAO-B activity, using a fluorogenic probe.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex™ Red) to produce the highly fluorescent resorufin, which can be measured kinetically. A decrease in the rate of fluorescence increase indicates inhibition of MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Benzylamine)

-

Fluorometric Probe (e.g., Amplex™ Red)

-

Horseradish Peroxidase (HRP)

-

Test Compound (e.g., Compound 1l )

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also prepare solutions of the positive control.

-

Plate Setup: To appropriate wells of the 96-well plate, add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control/no inhibitor wells).

-

Enzyme Addition: Prepare a working solution of hMAO-B enzyme in cold MAO-B Assay Buffer. Add 50 µL of the enzyme solution to all wells except for the "no enzyme" blank wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the Fluorometric MAO-B Inhibition Assay.

Protocol: Anti-Neuroinflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the ability of a test compound to suppress the inflammatory response in microglial cells.

Principle: BV2 microglial cells are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The accumulation of nitrite (a stable metabolite of NO) in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Materials:

-

BV2 microglial cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test Compound (e.g., Compound 1l )

-

Griess Reagent System

-

96-well cell culture plate

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding: Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no test compound.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Griess Reagent B) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.

-

Conclusion and Future Directions

N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxamide (Compound 1l ) represents a significant advancement in the development of MAO-B inhibitors. Its potent, selective, and reversible inhibition of MAO-B, coupled with its anti-neuroinflammatory properties, establishes a multi-faceted mechanism of action that is highly desirable for the treatment of complex neurodegenerative diseases. The downstream consequences of its interaction with MAO-B—namely, the sparing of dopamine, the reduction of oxidative stress, and the modulation of apoptotic pathways—provide a strong rationale for its therapeutic potential.

Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in animal models of Parkinson's and Alzheimer's disease. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling will be essential for its progression as a clinical candidate. The experimental frameworks detailed in this guide provide the necessary tools for the continued investigation and validation of this promising class of molecules.

References

- 1. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Author Guidelines [researcher-resources.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Author Guidelines [researcher-resources.acs.org]

- 10. Tips for Getting Your Manuscript Accepted into ACS Medicinal Chemistry Letters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in drugs like Doxazosin, used for treating hypertension, highlights the therapeutic importance of this heterocyclic system.[1] Derivatives of 1,4-benzodioxane have demonstrated a wide range of activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[1][2][3][4] This guide focuses on a specific analog, 2,3-dihydro-1,4-benzodioxine-6-carboxamide , a compound of interest for its potential as a lead structure in drug discovery programs, particularly as an inhibitor of targets like Poly(ADP-ribose) polymerase 1 (PARP1).[3][5]

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern everything from solubility and absorption to distribution and clearance, collectively influencing a drug's efficacy and safety profile.[6][7] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the essential methodologies for the comprehensive physicochemical characterization of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Section 1: Molecular Identity and Structural Confirmation

Before any physicochemical evaluation, it is imperative to unequivocally confirm the chemical structure and purity of the synthesized compound. This forms the bedrock of all subsequent data.

1.1. Core Structural Attributes

This compound (PubChem CID: 659279) possesses the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[8] The structure features a benzodioxane ring system with a carboxamide substituent at the 6-position. This carboxamide group is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its interactions with biological targets and its physicochemical behavior.

Expert Insight: The primary amide is a critical pharmacophore. Its hydrogen bonding potential can anchor the molecule in a protein's binding site. However, it can also increase crystallinity and reduce permeability. Therefore, quantifying its influence through the experiments outlined below is a central goal of characterization.

1.2. Spectroscopic and Spectrometric Confirmation Protocols

A combination of spectroscopic techniques is required for unambiguous structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. For this molecule, specific chemical shifts and coupling constants will confirm the substitution pattern on the aromatic ring and the integrity of the dihydrodioxine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Expected characteristic peaks include N-H stretches (around 3100-3500 cm⁻¹) and a strong C=O stretch (around 1650-1680 cm⁻¹) from the amide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula of the compound.

Section 2: Solubility Profile: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9][10][11] Poor solubility can lead to unreliable in vitro assay results and insufficient in vivo exposure, halting the development of an otherwise promising compound.[9][10]

2.1. Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[12][13] This value represents the true saturation point of the compound in a given medium.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[12]

-

Causality Note: Using multiple pH values is crucial. The carboxamide group is weakly acidic/basic, and its ionization state can change, affecting solubility. This pH-solubility profile is essential for predicting absorption in different parts of the gastrointestinal tract.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it (using a filter that does not bind the compound), and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Validation: The presence of remaining solid in the vial at the end of the experiment is a necessary control to confirm that a saturated solution was achieved.

Data Presentation: Expected Solubility Data

| Medium | pH | Temperature (°C) | Expected Solubility Range (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be determined |

| Acetate Buffer | 4.5 | 37 | Data to be determined |

| Phosphate Buffer (PBS) | 6.8 | 37 | Data to be determined |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Data to be determined |

Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Section 3: Lipophilicity and Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[14][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP: The ratio of concentrations of the neutral species of a compound in a mixture of two immiscible phases, typically n-octanol and water.[7][14]

-

LogD: The ratio of the sum of all species (neutral and ionized) of a compound in each phase at a specific pH. For ionizable molecules, LogD is the more physiologically relevant parameter.

Experimental Protocol: Octanol-Water Shake-Flask for LogD₇.₄

The shake-flask method remains the benchmark for experimental LogP and LogD determination.[14][16][17]

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Add a known amount of this compound to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1 to 24 hours) to allow the compound to reach partitioning equilibrium.[16]

-

Expert Insight: The time to reach equilibrium can vary significantly.[16] It is advisable to perform a time-course experiment (e.g., sampling at 1, 4, and 24 hours) to ensure true equilibrium has been achieved and to avoid the formation of emulsions which can skew results, especially for more lipophilic compounds.[16]

-

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Data Presentation: Lipophilicity Data

| Parameter | pH | Method | Expected Value Range |

| LogP | N/A | Calculated (e.g., XLogP3) | ~1.1 |

| LogD | 7.4 | Shake-Flask | Data to be determined |

Visualization: Lipophilicity Concept

Caption: Partitioning of a compound between two phases.

Section 4: Thermal Properties and Solid-State Characterization

The solid-state properties of a compound, such as its melting point and crystallinity, are vital for formulation development and manufacturing. Differential Scanning Calorimetry (DSC) is a powerful technique for assessing these characteristics.[18][19]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.[19]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature program should span a range that covers any expected thermal events (e.g., from 25 °C to 250 °C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

An endothermic peak indicates melting, providing the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ). A sharp melting peak is indicative of high purity.

-

Exothermic events may indicate decomposition or crystallization.

-

A step-change in the baseline can indicate a glass transition (T₉), characteristic of amorphous material.[19][20]

-

Trustworthiness Note: The DSC instrument must be calibrated using certified reference standards (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.[19]

Data Presentation: Thermal Analysis Data

| Parameter | Method | Result | Interpretation |

| Melting Point (Tₘ) | DSC | Data to be determined | Purity, Solid Form ID |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | Data to be determined | Degree of Crystallinity |

| Decomposition Temp (TᏧ) | DSC/TGA | Data to be determined | Thermal Stability |

Section 5: Chemical Stability Assessment

Evaluating a compound's stability under various conditions is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[21][22] A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.[22][23]

Experimental Protocol: HPLC-Based Stability Study

-

Method Development: Develop a gradient reverse-phase HPLC method capable of resolving the parent compound from potential degradation products.[23][24]

-

Forced Degradation: Subject solutions of the compound to stress conditions to intentionally induce degradation. This helps validate the method's separating power.

-

Acid/Base Hydrolysis: Incubate in HCl and NaOH solutions.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Heat the solution.

-

Photostability: Expose to UV/Visible light.

-

-

Stability Study: Prepare solutions of the compound in relevant buffers (e.g., pH 4, 7.4, 9) and store them at specified temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: Analyze the samples by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours; 1 week).

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks indicates degradation products.

Visualization: Stability Assessment Workflow

Caption: Workflow for an HPLC-based chemical stability study.

Conclusion

The physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery pipeline. By systematically evaluating its identity, solubility, lipophilicity, thermal properties, and chemical stability using robust and well-validated protocols, researchers can make informed decisions regarding formulation, dosing, and further optimization. This structured approach, grounded in scientific causality, ensures the generation of high-quality, reliable data, ultimately accelerating the path toward identifying new therapeutic agents.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 5. benchchem.com [benchchem.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride | C9H10ClNO3 | CID 70700675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. waters.com [waters.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. torontech.com [torontech.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. s4science.at [s4science.at]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. pharmtech.com [pharmtech.com]

A Technical Guide to the Therapeutic Targets of Benzodioxane Compounds

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic value.[1][2][3][4] This versatility has enabled the development of drugs targeting a wide array of biological systems. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of benzodioxane compounds, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of these interactions, from classical G-protein coupled receptor (GPCR) modulation to novel enzyme inhibition, and provide validated experimental protocols for target identification and characterization.

Introduction: The Benzodioxane Scaffold in Medicinal Chemistry

The 1,4-benzodioxane moiety is an oxygen-containing heterocyclic compound that has been a mainstay in drug design for decades.[3][5] Its rigid structure, derived from the fusion of a benzene ring and a dioxane ring, serves as an excellent pharmacophoric element.[1][6] This scaffold is present in numerous marketed drugs, including the antihypertensive agent Doxazosin and the first-generation antihistamine Piperoxan.[4] Medicinal chemists utilize the benzodioxane template for various strategic purposes, such as the rigidification of oxy-substituted aromatic moieties and the isosteric replacement of other cyclic systems to improve selectivity and drug-like properties.[1] This guide will delve into the specific molecular targets that have made this scaffold a cornerstone of modern pharmacology.

Established Therapeutic Targets

The most well-characterized applications of benzodioxane compounds involve the modulation of aminergic G-protein coupled receptors, specifically adrenergic and serotonergic receptors.

2.1. Alpha-1 Adrenergic Receptors (α1-AR)

Alpha-1 adrenergic receptors (α1-ARs) are critical mediators of sympathetic nervous system activity, primarily involved in smooth muscle contraction.[7] Antagonism of these receptors leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[8] Consequently, benzodioxane-based α1-AR antagonists are cornerstone therapies for hypertension and benign prostatic hyperplasia (BPH).[8][9]

Mechanism of Action: Benzodioxane antagonists competitively block α1-adrenoceptors on vascular smooth muscle, inhibiting the binding of norepinephrine.[7] This prevents the activation of the Gq-protein signaling cascade, which would otherwise lead to the formation of inositol trisphosphate (IP3), release of intracellular calcium, and subsequent muscle contraction.[7] The result is vasodilation of both arteries and veins, leading to a decrease in blood pressure.[7] There are three main subtypes—α1A, α1B, and α1D—and the selectivity of benzodioxane derivatives for these subtypes can influence their therapeutic profile.[10][11]

Key Compounds & Selectivity:

-

Doxazosin: Used for hypertension and BPH.[9]

-

Piperoxan: An early example with some preference for α2-adrenergic sites but still demonstrating α1 antagonism.[12]

-

WB 4101-related compounds: A series of benzodioxanes that show high selectivity for α1-adrenoceptors over α2-adrenoceptors.[12]

Table 1: Representative Benzodioxane α1-AR Antagonists and Receptor Affinity

| Compound | Target Receptor(s) | Primary Therapeutic Use | Reference |

| Doxazosin | α1-Adrenoceptor (non-selective) | Hypertension, BPH | [9] |

| Alfuzosin | α1-Adrenoceptor (functionally uroselective) | Benign Prostatic Hyperplasia (BPH) | [8] |

| WB 4101 | α1-Adrenoceptor | Research Tool | [12] |

Signaling Pathway Diagram: α1-Adrenoceptor Antagonism

References

- 1. air.unimi.it [air.unimi.it]

- 2. tsijournals.com [tsijournals.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. karger.com [karger.com]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Structure, Representation, and Synthesis

Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will deconstruct its molecular structure through the lens of the Simplified Molecular-Input Line-Entry System (SMILES), explore its physicochemical properties, detail a validated synthetic pathway, and discuss its biological relevance as a privileged scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this valuable chemical entity.

Molecular Identification and Physicochemical Properties

The foundational identity of a chemical compound lies in its structure and associated properties. These identifiers provide a universal language for researchers and are crucial for database searches, regulatory submissions, and computational modeling.

Chemical Structure and Nomenclature

This compound is composed of a benzene ring fused to a 1,4-dioxane ring, creating the 2,3-dihydro-1,4-benzodioxine core. A carboxamide functional group is attached at the 6-position of this bicyclic system.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 299169-62-3 | [2] |

| Appearance | Solid | |

| InChI Key | HZHZDULNPYDZAQ-UHFFFAOYSA-N |

Structural Representations: A Deep Dive into SMILES

While a 2D drawing is intuitive, computational chemistry relies on machine-readable formats. SMILES notation provides a linear string of characters to represent a chemical structure, enabling its use in cheminformatics databases and modeling software.

Canonical SMILES: O=C(N)C1=CC2=C(C=C1)OCCO2

Let's deconstruct this string to understand how it maps to the molecular structure:

-

O=C(N): This segment describes the carboxamide group. An oxygen atom (O) is double-bonded (=) to a carbon atom (C). This same carbon is also single-bonded to a nitrogen atom (N), which is enclosed in parentheses to indicate it's a branch from the carbon.

-

C1=CC2=C(C=C1)OCCO2: This more complex segment defines the fused bicyclic ring system.

-

C1=C...C=C1: This denotes a six-membered aromatic ring (benzene). The number 1 after the first and last carbons indicates that they are connected, closing the ring.

-

...C2=C...OCCO2: This describes the second ring and its fusion to the first. The C2 indicates a carbon atom that is part of both the benzene ring and the second ring. The string OCCO represents the atoms of the dihydrodioxane ring. The final 2 indicates that this oxygen atom connects back to the carbon labeled C2, closing the second ring.

-

The arrangement C1=CC2=C(C=C1) specifies the connectivity of the benzene ring, with the fusion occurring at the carbons labeled C2. The carboxamide group is attached to the benzene carbon preceding the first ring closure C1.

-

This linear notation, therefore, unambiguously encodes the complete topology and bonding of the molecule, serving as a powerful tool for digital chemical information exchange.

Synthesis and Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process starting from commercially available precursors. The general strategy involves first constructing the benzodioxane core, followed by the installation and modification of the substituent at the 6-position.

Synthetic Workflow Overview

A common and efficient pathway begins with the formation of the corresponding carboxylic acid, which is then converted to the target carboxamide. This approach leverages robust and well-documented chemical transformations. A patent describes a method starting from 3,4-dihydroxy benzaldehyde, which is cyclized with 1,2-dibromoethane and then oxidized to the carboxylic acid[3]. The final amidation is a standard procedure.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature procedures for analogous compounds[3][4].

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Add 1,2-dibromoethane (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base facilitates a Williamson ether synthesis, where the two hydroxyl groups successively attack the dibromoethane to form the six-membered dioxane ring.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the intermediate aldehyde.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

-

Dissolve the intermediate aldehyde from Step 1 in an appropriate solvent mixture (e.g., aqueous acetone).

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) portion-wise. The permanganate acts as a strong oxidizing agent, converting the aldehyde functional group to a carboxylic acid.

-

Allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture with HCl.

-

The carboxylic acid product typically precipitates as a white solid, which can be collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound